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indene-1,3-dione

Cat. No.: B1662654 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Triciribine (TCID), also known as API-2, is a potent and selective inhibitor of the

serine/threonine kinase Akt (Protein Kinase B).[1][2] Akt is a critical node in the

phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently

dysregulated in various human cancers and viral diseases.[3][4][5] TCID exerts its biological

effects by inhibiting the phosphorylation and subsequent activation of all three Akt isoforms

(Akt1, Akt2, and Akt3).[1][4] This inhibition leads to the downstream suppression of cell survival,

proliferation, and growth signals, ultimately inducing apoptosis and cell cycle arrest in

susceptible cells.[2][3]

These application notes provide detailed experimental protocols for investigating the effects of

TCID in cellular and molecular assays. The protocols are intended for researchers in cancer

biology, virology, and drug development who are interested in studying Akt signaling and the

therapeutic potential of its inhibitors.

Mechanism of Action: TCID in the Akt Signaling
Pathway
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TCID functions as a selective inhibitor of Akt activation.[1] Unlike direct kinase inhibitors, TCID

does not inhibit the catalytic activity of already active Akt.[4] Instead, it prevents the

phosphorylation of Akt at key residues (Threonine 308 and Serine 473/474/472 for Akt1/2/3

respectively), which is a prerequisite for its full activation.[4][6] Notably, TCID does not affect

the upstream components of the pathway, such as PI3K and PDK1.[1][6]

// Nodes GF [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK

[label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K

[label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2",

fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05",

fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt

[label="Akt\n(inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="Akt\n(active)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; TCID [label="Triciribine (TCID)", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g.,

mTORC1, GSK-3β, FOXO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Response [label="Cell

Proliferation,\nSurvival, Growth", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label=" phosphorylates"]; PIP2 -> PIP3

[style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> pAkt [label=" phosphorylates"]; Akt -> pAkt

[style=invis]; TCID -> pAkt [arrowhead=tee, color="#EA4335", label=" inhibits\nactivation"]; pAkt

-> Downstream; Downstream -> Response;

// Invisible edges for alignment {rank=same; GF; RTK; PI3K; PIP2;} {rank=same; PIP3; PDK1;

Akt; pAkt; TCID;} {rank=same; Downstream; Response;}

} enddot Caption: TCID inhibits the activation of Akt within the PI3K/Akt signaling pathway.

Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of Triciribine across various cell

lines and viruses.

Table 1: Anti-proliferative and Cytotoxic Activity of Triciribine in Cancer Cell Lines
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Cell Line
Cancer
Type

Assay Type Endpoint Value Reference

PC-3
Prostate

Cancer

Growth

Inhibition
IC50 130 nM [6]

L1210
Murine

Leukemia
Cytotoxicity IC50 35 nM [6]

K1861-10
Astrocytoma

(WHO II)

Growth

Inhibition
GI50 1.7 µM [6]

KR158

Astrocytoma

(Higher

Grade)

Growth

Inhibition
GI50 0.4-1.1 µM [6]

KR130

Astrocytoma

(Higher

Grade)

Growth

Inhibition
GI50 0.4-1.1 µM [6]

SF295

Astrocytoma

(Higher

Grade)

Growth

Inhibition
GI50 0.4-1.1 µM [6]

Table 2: Antiviral Activity of Triciribine

Virus Cell Line Assay Type Endpoint Value Reference

HIV-1
CEM-SS, H9,

H9IIIB, U1

Viral

Inhibition
IC50 20 nM [6]

Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Triciribine.

// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; treatment [label="Treat cells with\nTriciribine (TCID)",

fillcolor="#FBBC05", fontcolor="#202124"]; endpoint [label="Select Endpoint Assay",

shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; western [label="Western
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Blot\n(Akt Phosphorylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis

[label="Apoptosis Assay\n(e.g., Caspase Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

cell_cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(e.g., MTT, CTG)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis", fillcolor="#F1F3F4",

fontcolor="#202124"]; end [label="End: Conclusion", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges start -> treatment; treatment -> endpoint; endpoint -> western [label=" Protein Level"];

endpoint -> apoptosis [label=" Cell Death"]; endpoint -> cell_cycle [label=" Cell Division"];

endpoint -> viability [label=" Cell Proliferation"]; western -> data; apoptosis -> data; cell_cycle -

> data; viability -> data; data -> end; } enddot Caption: A general experimental workflow for

studying the effects of TCID.

Protocol 1: Assessment of Akt Phosphorylation by
Western Blot
This protocol details the methodology to determine the effect of TCID on the phosphorylation

status of Akt.

Materials:

Cancer cell line of interest (e.g., PC-3, T-ALL cell lines)

Complete cell culture medium

Triciribine (TCID) stock solution (dissolved in DMSO)[2]

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Rabbit anti-phospho-Akt (Ser473)

Rabbit anti-phospho-Akt (Thr308)

Rabbit anti-pan-Akt

Mouse anti-β-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at

the time of harvest.

TCID Treatment: The following day, treat the cells with varying concentrations of TCID (e.g.,

0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).

Cell Lysis:

Wash the cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer to each well.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and

boiling at 95°C for 5 minutes.

SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection:

Add ECL substrate to the membrane.

Capture the chemiluminescent signal using an imaging system.

Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to

total Akt and the loading control (β-actin).

Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of TCID on cell cycle progression.[3]
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Materials:

Cells treated with TCID as described in Protocol 1.

PBS

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Harvesting:

Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

Discard the supernatant and wash the cell pellet with PBS.

Fixation:

Resuspend the cell pellet in 200 µL of PBS.

While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells at 2,000 rpm for 5 minutes.

Discard the ethanol and wash the cell pellet with PBS.

Resuspend the cells in 500 µL of PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry:

Analyze the samples on a flow cytometer.

Acquire data for at least 10,000 events per sample.

Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M

phases) based on DNA content.

Protocol 3: Apoptosis Assessment by Caspase-Glo® 3/7
Assay
This protocol measures caspase-3 and -7 activities, which are key indicators of apoptosis.[3]

Materials:

Cells seeded in a 96-well white-walled plate.

TCID

Caspase-Glo® 3/7 Assay System (Promega)

Luminometer

Procedure:

Cell Seeding and Treatment:

Seed cells in a 96-well white-walled plate at an appropriate density.

The next day, treat the cells with a range of TCID concentrations and a vehicle control.

Include a positive control for apoptosis (e.g., staurosporine).

Incubate for the desired treatment duration (e.g., 24, 48 hours).

Assay Procedure:

Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
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Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

Mix the contents of the wells by gentle shaking for 30 seconds.

Incubate the plate at room temperature for 1-2 hours, protected from light.

Measurement:

Measure the luminescence of each well using a luminometer.

Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-

change in caspase-3/7 activity.

Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and

experimental conditions. It is the responsibility of the user to ensure that all procedures are

performed safely and in accordance with institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Triciribine | CAS:35943-35-2 | Akt inhibitor,highly selective | High Purity | Manufacturer
BioCrick [biocrick.com]

2. Triciribine, inhibitor of Akt activation (CAS 35943-35-2) | Abcam [abcam.com]

3. Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate
monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid
tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]

5. youtube.com [youtube.com]

6. selleckchem.com [selleckchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1662654?utm_src=pdf-custom-synthesis
https://www.biocrick.com/Triciribine-BCC3872.html
https://www.biocrick.com/Triciribine-BCC3872.html
https://www.abcam.com/en-us/products/biochemicals/triciribine-inhibitor-of-akt-activation-ab120936
https://pubmed.ncbi.nlm.nih.gov/20857426/
https://pubmed.ncbi.nlm.nih.gov/20857426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4612514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4612514/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4612514/
https://www.youtube.com/watch?v=doUV6Q5yVmc
https://www.selleckchem.com/products/Triciribine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for Reactions Involving
Triciribine (TCID)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662654#experimental-setup-for-reactions-involving-
tcid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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